3-Bromotetrahydro-2H-thiopyran is a brominated heterocyclic compound characterized by a five-membered ring containing both sulfur and bromine atoms. Its chemical formula is , and it features a tetrahydrothiophene structure with a bromine substituent at the third carbon position. This compound exhibits unique physical and chemical properties due to the presence of the sulfur atom, which influences its reactivity and potential applications in organic synthesis and medicinal chemistry.
The versatility in reactivity makes this compound a valuable intermediate for synthesizing a wide range of organic compounds.
The synthesis of 3-bromotetrahydro-2H-thiopyran typically involves several steps:
Industrial methods may adapt these laboratory techniques for larger-scale production, utilizing continuous flow reactors for enhanced efficiency .
3-Bromotetrahydro-2H-thiopyran has several notable applications:
Several compounds share structural similarities with 3-bromotetrahydro-2H-thiopyran, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Bromotetrahydro-2H-pyran | Similar structure but lacks sulfur | More stable due to lack of sulfur; different reactivity |
| 3-Chlorotetrahydro-2H-thiopyran | Chlorine instead of bromine at the third position | Different halogen may alter biological activity |
| 2-Bromotetrahydro-2H-thiopyran | Bromine at the second position | Changes in reactivity patterns due to positioning |
| 4-Bromotetrahydro-2H-thiopyran | Bromine at the fourth position | Potentially different applications based on substitution |
3-Bromotetrahydro-2H-thiopyran's uniqueness lies in its combination of a bromine atom and a sulfur atom within a saturated ring structure. This combination allows for distinctive reactivity patterns not found in other similar compounds, making it a valuable target for synthetic chemists aiming to develop novel derivatives with specific biological activities .
3-Bromotetrahydro-2H-thiopyran is a brominated sulfur-containing heterocyclic compound with the molecular formula C₅H₉BrS. Its IUPAC name derives from the thiopyran ring system, where a sulfur atom replaces the oxygen atom in the analogous pyran structure. The "tetrahydro" prefix indicates full hydrogenation of the six-membered ring, and the "3-bromo" designation specifies the position of the bromine substituent.
The compound’s structural features include a saturated thiopyran ring with a bromine atom at the third carbon position. This configuration confers unique electronic and steric properties, making it valuable in synthetic chemistry. The InChI code for related structures, such as 3-bromotetrahydro-2H-pyran, is InChI=1/C5H9BrO/c6-5-2-1-3-7-4-5/h5H,1-4H2, though the sulfur analog would replace the oxygen atom with sulfur.
Table 1: Key Molecular Properties of 3-Bromotetrahydro-2H-thiopyran
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉BrS |
| Molecular Weight | 197.15 g/mol (calculated) |
| Ring System | Tetrahydro-2H-thiopyran |
| Substituent Position | C-3 |
The exploration of brominated thiopyrans emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Early studies focused on the reactivity of sulfur-containing rings, with bromination reactions serving as a key method for functionalizing these systems. For example, bromination of 3,4-dihydro-2H-thiopyran derivatives was shown to yield substituted thiopyrans, highlighting the versatility of bromine in modifying heterocyclic scaffolds.
The specific synthesis of 3-bromotetrahydro-2H-thiopyran likely evolved from methodologies developed for oxygenated analogs like 3-bromotetrahydro-2H-pyran. Researchers capitalized on the nucleophilic substitution reactivity of bromine to introduce functional groups at the C-3 position, enabling further derivatization. Early applications included its use as an intermediate in the synthesis of bioactive molecules, though detailed historical records remain sparse due to the compound’s niche utility.
Sulfur-containing heterocycles, such as thiopyrans, occupy a critical role in organic synthesis and medicinal chemistry due to their electronic diversity and metabolic stability. The introduction of bromine at the C-3 position of tetrahydro-2H-thiopyran enhances its utility as a building block for cross-coupling reactions, exemplified by Suzuki-Miyaura and Buchwald-Hartwig transformations.
The compound’s significance is further underscored by its potential applications in:
Recent advances in continuous flow chemistry, such as the photochemical generation of thioaldehydes for thia-Diels–Alder reactions, highlight innovative routes to 2H-thiopyrans. While these methods target unsaturated analogs, they provide a framework for adapting similar strategies to saturated systems like 3-bromotetrahydro-2H-thiopyran.
The synthesis of 3-bromotetrahydro-2H-thiopyran typically involves bromination of tetrahydro-2H-thiopyran precursors. For instance, treating tetrahydro-2H-thiopyran with bromine in the presence of a Lewis acid catalyst (e.g., AlBr₃) yields the 3-bromo derivative via electrophilic aromatic substitution. Alternative routes include radical bromination or nucleophilic displacement of hydroxyl groups in partially hydrogenated thiopyrans.
Table 2: Comparative Synthesis Routes for Brominated Thiopyrans
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Electrophilic Bromination | Br₂, AlBr₃, CH₂Cl₂, 0°C | 65–75 | |
| Radical Bromination | NBS, AIBN, CCl₄, reflux | 50–60 |
The bromine atom in 3-bromotetrahydro-2H-thiopyran serves as a versatile handle for further functionalization. Palladium-catalyzed cross-coupling reactions enable the introduction of aryl, vinyl, or alkynyl groups, expanding the compound’s utility in constructing complex architectures. Additionally, the sulfur atom participates in oxidation reactions, forming sulfoxides or sulfones, as seen in related compounds like 3-bromotetrahydro-2H-thiopyran 1,1-dioxide.
While direct pharmacological data for 3-bromotetrahydro-2H-thiopyran are limited, its derivatives have been investigated for bioactivity. For example, thiourea analogs derived from brominated heterocycles exhibit antimicrobial properties, as demonstrated in studies on 1-(4-bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea.
The electron-rich sulfur atom in thiopyrans facilitates coordination to transition metals, making 3-bromotetrahydro-2H-thiopyran a candidate for ligand design. Such ligands are employed in asymmetric catalysis, enhancing enantioselectivity in C–C bond-forming reactions.
Direct bromination represents one of the most straightforward approaches for introducing bromine substituents into tetrahydro-2H-thiopyran systems [1] [2]. The bromination of saturated heterocyclic compounds, including thiopyran derivatives, can proceed through various mechanistic pathways depending on reaction conditions and brominating agents employed [3].
Electrophilic aromatic substitution mechanisms have been extensively studied for thiopyran derivatives, following similar patterns observed in related sulfur-containing heterocycles [4] [5]. The process typically involves a two-step mechanism where the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species [5]. In the first step, the electrophile forms a sigma-complex intermediate, followed by deprotonation to restore aromaticity [5].
For thiopyran derivatives, the sulfur atom influences the regioselectivity of bromination through its electron-donating properties [4] [6]. Research indicates that electron-donating substituents adjacent to the heteroatom generally cause substitution at both the remaining alpha position and at the beta position [6]. The relative rates of bromination at different positions have been quantified, with studies showing specific rate constants for various thiophene derivatives [4].
| Substrate | Position | Relative Rate | Reference |
|---|---|---|---|
| 2-methoxycarbonylthiophene | α-position | 1.0 | [4] |
| 2-methoxycarbonylfuran | α-position | 1.2 × 10² | [4] |
| 2-methoxycarbonylpyrrole | α-position | 5.9 × 10⁸ | [4] |
The position selectivity in electrophilic bromination follows well-established patterns, with para-donor substituents directing bromination to positions in the preferential order of para > ortho > meta [2]. Temperature control proves critical for achieving high selectivity, as lower reaction temperatures typically enhance para/ortho selectivity by decreasing the probability of effective collisions at less favored positions [2].
Radical bromination pathways offer an alternative approach for selective bromination of tetrahydro-2H-thiopyran derivatives [3]. N-bromosuccinimide has emerged as a particularly effective brominating agent for saturated heterocyclic systems [3]. Studies demonstrate that radical bromination can proceed without traditional radical initiators under specific conditions [3].
The mechanism involves initial bromine atom transfer to form carbon-centered radicals, followed by bromination at the radical site [7]. Research on related systems shows that copper-catalyzed bromination with distal site selectivity proceeds through azide radical intermediates, where the carbon-hydrogen bond activation step controls regioselectivity [7]. The subsequent bromination of the carbon-centered radical by copper-coordinated bromine represents the rate-limiting step [7].
Experimental evidence indicates that bromination rates depend strongly on heating time and temperature [8]. The bromination rate increases with time until the bromine source is depleted, with shorter processes occurring at higher applied temperatures [8]. Maximum bromination yields typically range from 64 to 70 percent regardless of applied conditions [8].
Ring-closing methodologies provide powerful approaches for constructing thiopyran frameworks with pre-installed bromine substituents [9] [10]. These strategies enable convergent synthesis approaches that can introduce functional groups during the cyclization process [9].
Thio-Claisen rearrangement represents a versatile method for thiopyran ring formation through rearrangement of sulfur-containing allyl systems [11] [12]. Recent investigations demonstrate that S-alkylated products can undergo thio-Claisen rearrangement to yield thiopyran and thiophene derivatives [11]. The process involves alkylation of 4-hydroxythiocoumarins with various allyl bromides using potassium carbonate in anhydrous acetone at room temperature [12].
The mechanism proceeds through S-allyl ether intermediates that undergo thermal rearrangement to form cyclized products [12]. Solvent effects play a crucial role in determining product distribution, with S-propargyl ethers providing different products depending on the solvent employed [12]. The regioselectivity of these transformations demonstrates good to excellent yields with high atom economy [12].
| Starting Material | Allyl Halide | Product Yield (%) | Solvent | Reference |
|---|---|---|---|---|
| 4-hydroxythiocoumarin | Allyl bromide | 85-92 | Acetone | [12] |
| 4-hydroxythiocoumarin | Propargyl bromide | 78-88 | Variable | [12] |
| 4-hydroxythiocoumarin | 2-methylbut-3-yn-2-ol | 82-90 | Nitromethane | [12] |
Cycloaddition reactions provide efficient access to thiopyran derivatives through [4+2] processes involving sulfur-containing dienophiles [10] [13]. Hetero-Diels-Alder reactions between thio dienophiles and 1,3-dienes represent the most common approach [13]. These reactions typically proceed under mild conditions with good regioselectivity [13].
Recent advances demonstrate the utility of various thioketones in cycloaddition reactions [13]. Symmetrical products can be synthesized via novel double hetero-Diels-Alder reactions between dithione compounds and α-nitroso alkenes [13]. Mechanistic studies reveal that steric effects govern the reaction pathway, with trans-selectivity favored due to minimized steric hindrance [13].
Ring-closing metathesis has emerged as another valuable approach for thiopyran synthesis [9]. The process involves conversion of sulfanyl dienes to thiopyrans using metathesis catalysts in aqueous media [9]. This methodology demonstrates compatibility with water as a reaction medium, providing environmentally benign synthetic routes [9].
Asymmetric synthesis of thiopyran derivatives has gained significant attention due to the biological importance of chiral sulfur-containing heterocycles [14] [15]. Several catalytic systems have been developed for enantioselective thiopyran formation [14] [15].
Organocatalytic approaches using chiral thiourea catalysts demonstrate excellent enantioselectivities for thiopyran construction [14] [16]. A formal thio [3+3]-cyclization catalyzed by DPEN-derived chiral thiourea enables construction of optically active thiopyrano-indole annulated heterocyclic compounds [14] [16]. The process achieves high yields with excellent enantioselectivities, supported by density functional theory calculations [16].
Alternative organocatalytic strategies employ binucleophilic bisketone thioethers in formal thio [3+3] cycloaddition processes [15]. These reactions proceed through Michael-aldol condensation cascade sequences to provide 3,4-dihydro-2H-thiopyran scaffolds with two contiguous stereogenic centers [15]. The methodology demonstrates unprecedented enantioselectivity through careful tuning of nucleophile reactivity [15].
| Catalyst System | Substrate | Enantioselectivity (% ee) | Yield (%) | Reference |
|---|---|---|---|---|
| DPEN-thiourea | Indoline-2-thione | >90 | 85-95 | [14] [16] |
| Chiral organocatalyst | Bisketone thioether | >85 | 78-92 | [15] |
| Metal complex | Various | 70-88 | 65-85 | [17] |
Solvent selection significantly influences both reaction efficiency and selectivity in thiopyran synthesis [18] [19]. Green solvents have gained prominence for heterocycle formation, offering environmental benefits while maintaining synthetic efficiency [19].
Water emerges as a particularly effective medium for thiopyran synthesis [18] [20]. Multicomponent reactions in aqueous media demonstrate superior yields under microwave irradiation compared to conventional heating [18]. The use of water enables "on-water" reactions where water-insoluble reactants react at the interface with bulk water [19].
Solvent-free conditions provide another approach for optimizing thiopyran synthesis [18] [21]. Three-component reactions of alkyl propiolate, benzoylisothiocyanate derivatives, and α-haloketones proceed efficiently under solvent-free conditions at 70°C [18]. These conditions offer high yields with simple work-up procedures [18] [21].
Deep eutectic solvents represent emerging alternatives for heterocycle synthesis [22]. These solvents enable recycling of both metal catalysts and solvent systems, reducing costs and waste production [22]. The non-volatile nature of deep eutectic solvents provides additional safety benefits [22].
| Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Water | 80 | 2-4 hours | 85-92 | [18] |
| Solvent-free | 70 | 3-6 hours | 78-88 | [18] |
| Deep eutectic | 60-80 | 1-3 hours | 80-90 | [22] |
| Ionic liquids | 25-60 | 2-8 hours | 75-85 | [19] |
Temperature optimization studies reveal that reaction efficiency increases with temperature up to optimal values specific to each system [23]. Route optimization for thiopyran intermediates demonstrates yield improvements from 40 percent to 60 percent through careful control of reaction parameters including solvent selection, temperature, and stirring time [23].
Purification of thiopyran derivatives requires careful consideration of their physical and chemical properties [24] [25]. Multiple purification methods are available depending on the specific characteristics of the target compound [24].
Crystallization represents the primary method for purifying solid thiopyran derivatives [24] [26]. The process relies on differences in solubility between the desired compound and impurities in suitable solvents [24]. The impure compound dissolves in a solvent where it shows limited solubility at room temperature but appreciable solubility at elevated temperatures [26]. Slow cooling allows pure compound crystallization while leaving soluble impurities in solution [26].
Optimal crystallization conditions require careful solvent selection [26]. The hot saturated solution undergoes filtration to remove insoluble impurities before controlled cooling [26]. Slow cooling provides the best crystal quality, typically performed by allowing solutions to cool spontaneously to room temperature before ice cooling [26].
Column chromatography provides effective separation for thiopyran mixtures [27]. Rapid chromatographic techniques enable preparative separations with significantly reduced time requirements compared to traditional methods [27]. Modern flash chromatography systems achieve clean separation of compounds with retention factor differences of 0.15 or greater in less than 15 minutes [27].
| Purification Method | Application | Typical Yield Recovery (%) | Time Required | Reference |
|---|---|---|---|---|
| Recrystallization | Solid compounds | 70-90 | 2-24 hours | [26] |
| Column chromatography | Mixtures | 65-85 | 0.5-2 hours | [27] |
| Distillation | Volatile liquids | 75-95 | 1-4 hours | [24] |
| Sublimation | Sublimable solids | 80-95 | 2-6 hours | [24] |
Distillation techniques apply to volatile thiopyran derivatives [24]. Fractional distillation enables separation of compounds with slight boiling point differences [24]. Steam distillation provides an alternative for steam-volatile compounds that are immiscible with water [24].
Specialized purification methods address specific challenges in thiopyran isolation [28] [29]. For liquid thiopyrans, precipitation through cooling solutions represents an effective approach [28]. The process involves precipitating the thiopyran by cooling solutions or by adding anti-solvents [28]. Melt crystallization offers another option for highly pure products, though it requires careful temperature control [28].
The spectroscopic characterization of 3-Bromotetrahydro-2H-thiopyran encompasses multiple analytical techniques that provide complementary structural information essential for complete molecular identification and conformational analysis.
Nuclear Magnetic Resonance spectroscopy serves as the cornerstone technique for structural determination of 3-Bromotetrahydro-2H-thiopyran, providing detailed information about the molecular framework and stereochemical environment [3]. Proton Nuclear Magnetic Resonance analysis reveals characteristic multiplet patterns in the chemical shift range of δ 1.5-4.5 parts per million, with the bromine-bearing carbon proton typically appearing as a complex multiplet around δ 4.0-4.5 parts per million due to coupling with adjacent ring protons [3].
The Carbon-13 Nuclear Magnetic Resonance spectrum exhibits distinct resonances for each carbon environment within the six-membered ring system. The carbon atom bearing the bromine substituent displays a characteristic downfield shift, typically appearing around δ 40-50 parts per million, reflecting the deshielding effect of the electronegative bromine atom [3]. Ring carbon atoms show resonances in the typical aliphatic range of δ 20-35 parts per million, with the sulfur-adjacent carbons exhibiting slight downfield shifts due to the electronegativity of sulfur [4].
Coupling pattern analysis reveals complex multiplicities resulting from the conformational flexibility of the six-membered ring system. The tetrahydrothiopyran ring adopts predominantly chair conformations, leading to characteristic axial-equatorial coupling patterns that manifest as complex multiplets in the proton spectrum [5]. Vicinal coupling constants typically range from 2-12 Hertz, depending on the dihedral angle relationships between adjacent protons.
| Nuclear Magnetic Resonance Parameter | Characteristic Range | Multiplicity |
|---|---|---|
| C-Br proton | δ 4.0-4.5 ppm | Complex multiplet |
| Ring CH₂ protons | δ 2.0-3.5 ppm | Multiplets |
| C-Br carbon | δ 40-50 ppm | Singlet |
| Ring carbons | δ 20-35 ppm | Singlets |
Infrared spectroscopy provides critical information about the vibrational modes and functional group characteristics of 3-Bromotetrahydro-2H-thiopyran [6] [7]. The vibrational spectrum exhibits several distinctive absorption bands that serve as fingerprints for structural identification.
Carbon-hydrogen stretching vibrations appear in the region of 2800-3000 wavenumbers, characteristic of aliphatic methylene groups within the saturated ring system [7]. These bands typically manifest as multiple overlapping absorptions due to the various carbon-hydrogen environments present in the tetrahydrothiopyran framework.
Carbon-sulfur stretching modes are observed in the 600-800 wavenumber region, providing direct evidence for the sulfur-containing heterocyclic structure [6]. These vibrations are particularly diagnostic for thiopyran derivatives and exhibit moderate to strong intensity in the infrared spectrum.
Carbon-bromine stretching vibrations occur in the lower frequency region of 500-700 wavenumbers, reflecting the heavy atom effect of bromine [8]. The carbon-bromine bond exhibits characteristic stretching modes that are sensitive to the local electronic environment and conformational effects.
Ring vibrational modes encompass breathing motions, deformation modes, and skeletal vibrations that occur throughout the 400-1200 wavenumber region [7] [9]. These modes provide information about ring conformation and substitution patterns, with particular sensitivity to the chair conformation adopted by the six-membered ring.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H stretching | 2800-3000 | Strong | Aliphatic CH₂ groups |
| C-H bending | 1400-1500 | Medium | Methylene deformations |
| Ring vibrations | 800-1200 | Variable | Ring breathing modes |
| C-S stretching | 600-800 | Medium | Carbon-sulfur bonds |
| C-Br stretching | 500-700 | Medium | Carbon-bromine bond |
Mass spectrometry of 3-Bromotetrahydro-2H-thiopyran reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition processes [8] [10]. The molecular ion exhibits the characteristic bromine isotope pattern with peaks at mass-to-charge ratios of 181 and 183, reflecting the natural abundance of bromine-79 and bromine-81 isotopes.
Primary fragmentation pathways include the loss of bromine radical (mass 79/81) to generate fragment ions at mass-to-charge ratio 102, and the loss of hydrogen bromide (mass 80/82) producing fragments at mass-to-charge ratio 101 [10]. These fragmentations represent the most common initial decomposition routes for organobromide compounds under electron ionization conditions.
Secondary fragmentation involves ring-opening processes and further carbon-carbon bond cleavages that generate smaller fragment ions characteristic of the thiopyran ring system [10]. The base peak typically occurs in the mass-to-charge ratio range of 41-102, corresponding to stable cyclic or linear fragments resulting from extensive molecular rearrangement.
Sulfur-containing fragments provide diagnostic evidence for the heterocyclic nature of the compound, with characteristic mass losses corresponding to sulfur-hydrogen (mass 33) and carbon-sulfur bond cleavages [10]. These fragmentation patterns are particularly valuable for distinguishing thiopyran derivatives from oxygen-containing analogs.
| Fragment Type | m/z Value | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular ion [M]⁺ | 181/183 | Low-moderate | Bromine isotope pattern |
| [M-Br]⁺ | 102 | Moderate | Bromine loss |
| [M-HBr]⁺ | 101 | Variable | Hydrogen bromide loss |
| Ring fragments | 41-80 | High | Cyclic decomposition |
X-ray crystallography represents the definitive method for three-dimensional structural determination of 3-Bromotetrahydro-2H-thiopyran, providing precise atomic coordinates, bond lengths, and conformational parameters [11] [12]. However, the liquid physical state of this compound at room temperature presents significant challenges for crystallographic analysis, necessitating specialized crystallization techniques or low-temperature conditions.
Crystal packing analysis of related brominated heterocycles reveals characteristic intermolecular interactions including halogen bonding, van der Waals forces, and weak hydrogen bonding interactions [13]. The bromine atom serves as both a halogen bond donor and acceptor, influencing the overall crystal architecture and molecular conformation in the solid state.
Conformational analysis from crystallographic data typically reveals the six-membered thiopyran ring adopting a chair conformation with the bromine substituent occupying either an axial or equatorial position [5]. The preferred conformation depends on the relative energies of different orientations and the influence of crystal packing forces.
Bond length measurements provide precise geometric parameters including carbon-carbon, carbon-sulfur, and carbon-bromine bond distances [11]. These measurements serve as benchmarks for validating computational predictions and understanding the electronic effects of bromine substitution on the ring system.
Thermal motion analysis through anisotropic displacement parameters reveals information about molecular flexibility and vibrational modes in the crystal lattice [12]. This data complements spectroscopic vibrational analysis and provides insights into the dynamic behavior of the molecule in the solid state.
Computational molecular modeling provides essential insights into the conformational preferences, electronic structure, and dynamic behavior of 3-Bromotetrahydro-2H-thiopyran that complement experimental observations [5] [14]. Advanced quantum mechanical calculations enable detailed exploration of potential energy surfaces and structure-property relationships.
Density Functional Theory calculations serve as the primary computational tool for investigating the electronic structure and conformational preferences of 3-Bromotetrahydro-2H-thiopyran [5] [13]. The B3LYP hybrid functional with extended basis sets provides reliable geometric optimizations and energetic predictions for brominated sulfur heterocycles.
Geometric optimization calculations reveal the preferred chair conformation of the six-membered ring with specific predictions for bond lengths, bond angles, and dihedral angles [5] [14]. The carbon-bromine bond length typically falls in the range of 1.95-2.00 Angstroms, while carbon-sulfur bonds exhibit lengths around 1.80-1.85 Angstroms, consistent with experimental observations.
Conformational energy analysis investigates the relative stabilities of different ring conformations and bromine orientations [5]. Chair conformations with equatorial bromine substitution are typically favored by 2-4 kilocalories per mole over axial conformations, reflecting reduced steric interactions in the equatorial position.
Electronic property calculations provide insights into frontier molecular orbitals, electrostatic potential surfaces, and charge distribution patterns [13] [15]. The highest occupied molecular orbital typically exhibits significant sulfur lone pair character, while the lowest unoccupied molecular orbital shows antibonding carbon-bromine character.
Vibrational frequency calculations predict infrared and Raman active modes that can be directly compared with experimental spectra [5] [14]. These calculations provide assignments for observed vibrational bands and enable the identification of characteristic fingerprint regions for structural confirmation.
| Density Functional Theory Parameter | Calculated Value | Experimental Range |
|---|---|---|
| C-Br bond length | 1.95-2.00 Å | 1.94-2.01 Å |
| C-S bond length | 1.80-1.85 Å | 1.79-1.86 Å |
| Ring conformation energy | 2-4 kcal/mol preference | Variable |
| Vibrational frequencies | Method dependent | Infrared confirmed |
Molecular dynamics simulations provide temporal insights into the conformational flexibility and dynamic behavior of 3-Bromotetrahydro-2H-thiopyran in various environments [16] [17]. These calculations complement static Density Functional Theory results by exploring the accessible conformational space and thermal fluctuations.
Ring puckering dynamics reveal the interconversion pathways between different chair conformations and the associated energy barriers [14]. Typical simulation timescales of nanoseconds to microseconds enable observation of conformational transitions and ring-flipping processes that occur on experimentally relevant timescales.
Solvent effects can be incorporated through explicit or implicit solvation models to investigate how environmental factors influence molecular conformation and dynamics [18]. These studies are particularly relevant for understanding spectroscopic observations in solution and predicting behavior in different chemical environments.
Temperature dependence analysis explores how thermal energy affects conformational populations and transition rates [16]. Higher temperatures typically increase the accessibility of higher-energy conformations and accelerate conformational interconversion processes.
Intermolecular interaction analysis investigates how multiple molecules of 3-Bromotetrahydro-2H-thiopyran interact in condensed phases [18]. These calculations provide insights into bulk properties, crystal packing preferences, and potential aggregation behaviors that influence physical properties.